REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].[Li+].[OH-].C(Cl)(=O)C(Cl)=O.[CH:20]1([NH2:23])[CH2:22][CH2:21]1>C1COCC1.CO.C([O-])(O)=O.[Na+]>[CH:20]1([NH:23][C:3]([C:5]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=2)=[O:4])[CH2:22][CH2:21]1 |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
3h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted in CH2Cl2 (0.2M)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
diluted in CH2Cl2 (0.2M)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |